molecular formula C14H12O B3050450 1-methoxy-9H-fluorene CAS No. 26060-14-0

1-methoxy-9H-fluorene

Cat. No.: B3050450
CAS No.: 26060-14-0
M. Wt: 196.24 g/mol
InChI Key: IJBYVSUZCRXTOD-UHFFFAOYSA-N
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Description

1-Methoxy-9H-fluorene (CAS 26060-14-0) is a high-purity, solid fluorene derivative of significant interest in advanced materials and pharmaceutical research. It is characterized by a melting point of 85-86 °C and is supplied as a tan to white solid . This compound serves as a versatile building block in the synthesis of complex organic molecules. In materials science, fluorene derivatives are extensively utilized in the development of organic light-emitting diodes (OLEDs) due to their good thermal stability, high photoluminescence efficiency, and tunable charge transport properties . Researchers engineer the molecular structure of fluorene-based compounds to modify properties like the HOMO/LUMO energy levels and π-conjugation length, which are critical for optimizing device performance . Furthermore, fluorene derivatives are investigated for their potential application in dye-sensitized solar cells (DSSCs) as part of the ongoing innovation in sustainable energy technologies . In life sciences research, the fluorene scaffold is recognized as an important pharmacophore. Fluorene derivatives are being explored in various biological fields for their reported cytotoxic, antioxidant, and antimicrobial activities, making them subjects of interest in the development of new therapeutic agents . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the material safety data sheet (MSDS) prior to use and handle the compound in a well-ventilated laboratory setting, using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-15-14-8-4-7-12-11-6-3-2-5-10(11)9-13(12)14/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBYVSUZCRXTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50948943
Record name 1-Methoxy-9H-fluorene
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Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26060-14-0
Record name NSC88886
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methoxy-9H-fluorene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methoxy Substituted 9h Fluorene Derivatives

Direct Alkylation and Etherification Strategies

Direct functionalization of the fluorene (B118485) ring system is a primary route for introducing methoxy (B1213986) and related groups. These methods often target either the acidic C9 position or the aromatic rings.

A two-step sequence involving hydroxymethylation followed by etherification is a known strategy for functionalizing fluorene derivatives. google.comwipo.int This process typically begins with the introduction of a hydroxymethyl (-CH2OH) group, which is then converted to a methoxymethyl (-CH2OCH3) ether.

A direct synthesis of 1-methoxymethylfluorene from 1-fluorenemethanol (B8803180) illustrates the etherification step of this sequence. prepchem.com In this procedure, 1-fluorenemethanol is treated with butyl lithium to form the corresponding alkoxide, which is subsequently reacted with iodomethane (B122720) to yield the final product. prepchem.com The reaction is performed in tetrahydrofuran (B95107) (THF) and stirred for several days at room temperature to achieve a 70% yield after purification. prepchem.com

Table 1: Synthesis of 1-Methoxymethylfluorene via Etherification

Parameter Details Source
Starting Material 1-Fluorenemethanol prepchem.com
Reagents Butyl lithium, Iodomethane prepchem.com
Solvent Tetrahydrofuran (THF) prepchem.com
Temperature -78°C initially, then room temperature prepchem.com
Reaction Time 3 days prepchem.com

| Yield | 70.0% | prepchem.com |

While this demonstrates the etherification at the 1-position, the initial hydroxymethylation is more commonly documented at the 9-position due to its enhanced acidity. google.comwipo.int The hydroxymethylation of fluorene to 9,9-bis(hydroxymethyl)fluorene is typically carried out with paraformaldehyde in a solvent like dimethyl sulfoxide (B87167) (DMSO), using a base such as a sodium alkoxide solution. google.com Subsequent etherification of the resulting diol can be achieved using reagents like dimethyl sulfate (B86663) with a phase-transfer catalyst, or methyl iodide with sodium hydride. google.com

Alternative strategies for introducing methoxymethyl groups involve Lewis acid-catalyzed Friedel-Crafts alkylation. This approach uses an alkylating agent like methoxymethyl chloride (CH₃OCH₂Cl) in the presence of a Lewis acid such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). The reaction selectively targets the nucleophilic 9-position of the fluorene core. Optimization of this reaction for producing 9,9-bis(methoxymethyl)-9H-fluorene has been detailed, highlighting specific conditions for achieving good yields.

Table 2: Optimized Conditions for Lewis Acid-Mediated Methoxymethylation of Fluorene

Parameter Details Source
Catalyst Aluminum chloride (AlCl₃) (10 mol%)
Alkylating Agent Methoxymethyl chloride (CH₃OCH₂Cl)
Solvent Nitromethane (B149229)
Temperature 0–5°C
Reaction Time 8–10 hours

| Yield | 68–74% | |

This method is distinct from traditional Friedel-Crafts reactions which can sometimes be limited by harsh conditions or low efficiency. organic-chemistry.org The use of a polar aprotic solvent like nitromethane enhances the electrophilicity of the alkylating agent, while low temperatures help prevent over-alkylation.

Cross-Coupling Reactions in Fluorene Framework Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex aromatic systems, including substituted fluorenes.

The Suzuki-Miyaura coupling reaction is a versatile method for synthesizing biaryl compounds and can be applied to create methoxy-substituted fluorenes. science.gov This reaction typically involves the coupling of an aryl halide or pseudohalide with an arylboronic acid in the presence of a palladium catalyst and a base. science.govnih.gov For instance, a methoxy-substituted arylboronic acid could be coupled with a bromo-fluorene, or a fluorene-boronic acid could be coupled with a methoxy-substituted aryl bromide (e.g., 3-bromoanisole) to introduce the desired functionality. beilstein-journals.org The development of efficient catalysts has enabled these reactions to proceed even on complex substrates and under mild conditions, such as on peptides in aqueous solutions or for the synthesis of highly substituted bipyridines. science.govacs.org

An efficient method for constructing the 9H-fluorene skeleton itself involves a Pd(0)-catalyzed tandem cross-coupling reaction of 1,1-diboronates with 2,2'-dibromobiphenyls. organic-chemistry.orgcolab.wsacs.org This approach builds the central five-membered ring of the fluorene system through an intramolecular C-C bond formation. organic-chemistry.org The reaction is noted for its high yields, operational simplicity, and mild reaction conditions, proceeding effectively at ambient temperatures. organic-chemistry.orgacs.org The methodology tolerates a wide range of substituents on the biphenyl (B1667301) starting material, including both electron-donating and electron-withdrawing groups, making it suitable for the synthesis of frameworks like methoxy-substituted 9H-fluorenes. organic-chemistry.org Optimized conditions for this transformation utilize Pd(PtBu₃)₂ as the catalyst and aqueous sodium hydroxide (B78521) (NaOH) as the base. organic-chemistry.org

Annulation and Cyclization Approaches to Fluorene Scaffolds

Annulation and cyclization reactions provide another strategic avenue to the fluorene core, often building one of the rings onto a pre-existing bicyclic or monocyclic precursor. A denitrogenative palladium-catalyzed cascade reaction has been developed for the regioselective synthesis of fluorenes, which successfully produced 1-methoxy-9H-fluorene. rsc.org This method involves a three-component reaction between a (2-bromobenzylidene)hydrazine, norbornene (which acts as a transient mediator), and an aryl partner, followed by cyclization. rsc.org The synthesis of this compound was achieved in a 76% yield using this protocol. rsc.org

Table 3: Palladium-Catalyzed Annulation for this compound Synthesis

Parameter Details Source
Product This compound rsc.org
Catalyst System Pd(OAc)₂, PCyPh₂ rsc.org
Key Reagents (2-bromobenzylidene)hydrazine, norbornene rsc.org
Base K₂CO₃ rsc.org
Solvent DMF rsc.org
Temperature 130°C rsc.org

| Yield | 76% | rsc.org |

Other cyclization strategies include the iron-catalyzed intramolecular Friedel-Crafts alkylation of biaryl methanol (B129727) derivatives and various transition-metal-catalyzed annulations of enynes, which offer alternative pathways to construct the fluorene scaffold. researchgate.netacs.org Additionally, photochemical methods involving the cyclization of alkynylated chalcones have been shown to produce benzo[b]fluorene structures where methoxy-substituted rings are incorporated into the final fused system. acs.org

Palladium-Catalyzed Annulation of Arynes for Fluoren-9-one Formation

A notable and efficient method for the synthesis of fluoren-9-ones involves the palladium-catalyzed annulation of arynes. nih.gov This process utilizes in-situ generated arynes which react with 2-haloarenecarboxaldehydes in the presence of a palladium catalyst to yield substituted fluoren-9-ones. nih.govresearchgate.net This synthetic route is advantageous as it starts from readily available materials and circumvents the need for harsh oxidizing agents or strong mineral acids often required in other methods. nih.gov

The reaction is tolerant of various functional groups and has been shown to be effective even with benzaldehydes containing multiple halogen substituents. nih.gov The general conditions for this transformation involve reacting the aldehyde with an aryne precursor and cesium fluoride (B91410) (CsF) in the presence of a palladium catalyst like bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) and a phosphine (B1218219) ligand such as tris(o-tolyl)phosphine (P(o-tol)₃). nih.gov

Table 1: Palladium-Catalyzed Annulation of Arynes for Fluoren-9-one Synthesis

Aldehyde Aryne Precursor Catalyst System Yield (%)
2-Haloarenecarboxaldehyde 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Pd(dba)₂ / P(o-tol)₃ Good

Data derived from a study on the synthesis of fluoren-9-ones. nih.gov

This methodology represents a significant advancement in forming the carbocyclic ring system of fluorenylidenes and fluoren-9-ones in a single step, creating two new carbon-carbon bonds under relatively mild conditions. nih.gov

Intramolecular Hydroarylation of o-Alkynyl Biaryls Leading to Fluorene Derivatives

The synthesis of fluorenes can be achieved through the palladium-catalyzed intramolecular hydroarylation of o-alkynyl biaryls. nih.govscispace.com This reaction proceeds via a 5-exo-dig cyclization, which is highly stereoselective and produces excellent yields of fluorene derivatives. nih.govnih.gov A key finding is that employing a neutral Pd(OAc)₂/d-i-Prpf (1,1′-bis(diiso-propylphosphino)ferrocene) catalytic system triggers this exclusive 5-exo-dig pathway, which is particularly efficient for electron-neutral and electron-poor arenes. nih.govscispace.com

This contrasts with other transition-metal or Lewis acid-catalyzed versions that often favor a 6-endo-dig carbocyclization, leading to phenanthrene (B1679779) frameworks, especially with electron-rich aryl rings. nih.govscispace.com The mechanism for the 5-exo-dig cyclization is supported by a substantial kinetic isotope effect, suggesting it proceeds through a C-H activation pathway. nih.govnih.gov This method tolerates a variety of functional groups, including methoxy (OMe), fluoro (F), nitro (NO₂), and carboxylate (CO₂Me) groups. nih.gov

Table 2: Palladium-Catalyzed 5-Exo-dig Hydroarylation of o-Alkynyl Biaryls

Substrate Catalyst System Cyclization Mode Product Yield
o-Alkynyl biaryl Pd(OAc)₂ / d-i-Prpf 5-exo-dig Fluorene derivative up to 100%

Data highlights the efficiency of the neutral palladium catalytic system. nih.gov

Furthermore, a cascade intermolecular arylation can be incorporated into this transformation, allowing for the efficient synthesis of fully substituted fluorenes. nih.govscispace.com

Rhodium(III)-Catalyzed Sequential Cyclization Reactions

Rhodium(III)-catalyzed reactions have emerged as a powerful tool for constructing fluorenone frameworks. acs.orgresearcher.life This method involves a sequential process of C–H activation, [4+2] annulation, and aromatization. acs.org Readily available starting materials like enaminones and 1,3-dienes can be used in this protocol. acs.orgresearcher.life The reaction demonstrates good compatibility with a wide range of substrates, enabling the efficient preparation of structurally and electronically diverse fluorenones in moderate to good yields. acs.org This strategy highlights the utility of transition-metal-catalyzed C-H functionalization for building complex molecular structures from simpler precursors. acs.orgresearchgate.net

Directed Functionalization and Derivatization Routes

Beyond the initial synthesis of the fluorene core, various methods exist for its subsequent functionalization and derivatization to introduce specific chemical groups.

Synthesis from Triarylcarbinols via Intramolecular Aromatic Substitution

An effective route to 9-aryl-fluorenes involves the acid-catalyzed intramolecular aromatic substitution of triarylcarbinols. researchgate.net Using an acid catalyst such as p-toluenesulfonic acid (TsOH), triarylcarbinols can be conveniently cyclized to form the fluorene skeleton. researchgate.net A critical aspect of this methodology is that the orientation of the cyclization is dictated by the electronic and conjugative effects of the substituents present on the aryl rings of the starting triarylcarbinol. researchgate.net For instance, triarylcarbinols bearing (3-methoxy)phenyl and naphthalenyl groups have been shown to selectively form benzo[a]fluorenes. researchgate.net A similar tandem Friedel-Crafts reaction has also been reported using triflic acid (TfOH) and acetic anhydride. rsc.org

Functionalization of Fluorene Propargylic Alcohols with Nucleophiles

Fluorene propargylic alcohols are versatile intermediates for further functionalization. thieme-connect.de These compounds can react with various nucleophiles in the presence of a catalyst to yield highly functionalized fluorene derivatives. researchgate.net For example, a boron trifluoride-catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides produces functionalized (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yields. thieme-connect.de

The reactivity of propargylic alcohols can be directed towards the formation of either carbocation or allenyl intermediates, depending on the substitution pattern of the alcohol and the nature of the nucleophile. thieme-connect.dersc.org A wide array of nucleophiles, including sulfonamides, acetamides, and imines, have been successfully employed in these transformations, which are often catalyzed by transition metals or Lewis acids like FeCl₃. thieme-connect.deorganic-chemistry.org The choice of catalyst and reaction conditions can influence the reaction pathway and the final product structure. acs.org

Advanced Synthetic Techniques

Recent advancements in synthetic chemistry have provided novel and efficient routes to fluorene derivatives. A denitrogenative palladium-catalyzed cascade reaction offers a regioselective synthesis of fluorenes. In one example of this method, this compound was synthesized with a 76% yield. rsc.org The product appeared as a light yellow solid with a melting point of 47.8–49.4 °C. rsc.org

Another advanced technique is the palladium-catalyzed reaction of 2-iodobiphenyls with α-diazoesters to create 9,9-disubstituted fluorenes. labxing.com This reaction proceeds through a tandem C(sp²)-H activation and carbenoid insertion sequence. labxing.com The method is compatible with substrates bearing electron-donating groups like methyl and methoxy, which are converted into the corresponding fluorene products in moderate yields. labxing.com

Continuous Flow Reactor Systems for Optimized Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals, offering significant advantages over traditional batch processing. These advantages include enhanced heat and mass transfer, improved safety and reproducibility, and the potential for straightforward scalability. acs.org The application of continuous flow reactor systems to the production of fluorene derivatives has been demonstrated to be an effective strategy for optimizing manufacturing processes. 210.212.36acs.org

Research into the synthesis of substituted benzo[b]fluorenes has highlighted the utility of continuous flow approaches. acs.org One such method involves the direct photochemical conversion of alkynylated chalcones, a process that can be efficiently scaled up using a continuous flow reactor, leading to rapid formation of the desired products. acs.org Similarly, the synthesis of 9-arylfluorenes has been achieved through a triflic acid (TfOH)-catalyzed intramolecular 1,6-annulation of 2-aryl phenyl p-quinone methides within a continuous flow microreactor. 210.212.36 Another example is the use of continuous flow systems for Grignard reactions to produce 9-aryl-fluoren-9-ols, demonstrating the versatility of this technology. rsc.org

While specific research on the continuous flow synthesis of this compound is not extensively documented, the principles and successful applications in the synthesis of related fluorene derivatives suggest a strong potential for adapting existing batch syntheses to a continuous process. For example, the palladium-catalyzed synthesis of this compound, which is performed in batch, could likely be translated to a continuous flow setup to improve yield, purity, and production efficiency. rsc.org

Below is a table detailing the batch synthesis of this compound, followed by a conceptual table illustrating how a continuous flow process for a related methoxy-substituted fluorene derivative is structured.

Table 1: Batch Synthesis of this compound rsc.org

Parameter Value
Product This compound
Reaction Type Palladium-catalyzed denitrogenative cascade
Yield 76%
Physical Form Light yellow solid

| Melting Point | 47.8 – 49.4 °C |

Table 2: Illustrative Continuous Flow Parameters for a Methoxy-Substituted Fluorene Derivative

Parameter Description
Reactor Type Microreactor with Teflon-coated channels
Residence Time 30 minutes
Temperature 100°C
Pressure 5 bar
Throughput 50 kg/day
Conversion Efficiency 89%
Monitoring Real-time FTIR to prevent intermediate degradation

| Solvent Recovery | >90% (for Dichloromethane) |

The adoption of continuous flow reactor systems for the production of this compound and its derivatives stands as a promising avenue for process intensification, leading to more efficient and scalable manufacturing of these valuable chemical compounds.

Chemical Reactivity and Transformation Mechanisms of Methoxy Fluorene Derivatives

Mechanistic Pathways of Substitution Reactions on Methoxy-Fluorene Scaffolds

Substitution reactions on the fluorene (B118485) scaffold can occur on the aromatic rings or at the C9 position. The methoxy (B1213986) group, being an electron-donating group, influences the regioselectivity and rate of these reactions, particularly electrophilic aromatic substitutions. While specific studies on 1-methoxy-9H-fluorene are limited, research on related compounds like 2-methoxy-fluorene provides valuable insights into these mechanistic pathways rsc.org.

Nucleophilic aromatic substitution (SNAr) is another critical transformation. The mechanism typically involves a two-step addition-elimination process, forming a resonance-stabilized intermediate known as a Meisenheimer complex core.ac.uk. For SNAr to proceed, the aromatic ring usually requires activation by electron-withdrawing groups. However, recent advances have demonstrated that even electron-rich arenes can undergo SNAr through mechanisms like Cation Radical Accelerated Nucleophilic Aromatic Substitution (CRA-SNAr) nih.gov. In this process, single-electron oxidation of the methoxy-fluorene would generate an arene cation radical, rendering the system susceptible to nucleophilic attack nih.gov.

The position of the methoxy group is crucial in directing incoming substituents. In fluorinated arenes, for example, nucleophilic substitution often occurs at the position para to the activating group, as this position best stabilizes the negative charge in the Meisenheimer intermediate core.ac.uk. For a methoxy-fluorene, the interplay between the activating/deactivating nature of different substituents and their positions will dictate the ultimate substitution pattern rsc.orgresearchgate.net.

A study of substitution reactions on 2-methoxy-fluorene has led to the preparation of several new compounds, with the orientation of the products confirmed by comparison with known substances rsc.org. This highlights the empirical approach often needed to determine the outcome of substitution reactions on complex aromatic systems.

Oxidation and Reduction Chemistry of Functionalized Fluorenes

The oxidation and reduction of the fluorene core are fundamental transformations that can lead to a variety of functionalized materials, such as fluorenones and fluorenols. The C9 methylene (B1212753) bridge is particularly susceptible to oxidation to a carbonyl group, forming the corresponding fluorenone. This transformation can be achieved using various oxidizing agents, including air under basic conditions or acidic chromate (B82759) researchgate.net. Palladium-catalyzed dehydrogenative cyclization of benzophenones also provides an effective route to fluorenone derivatives nih.gov.

Conversely, the reduction of fluorenones yields 9-fluorenols. A common method for this is the use of sodium borohydride (B1222165) researchgate.net. The oxidation state of the C9 position is central to the chemical and photophysical properties of fluorene derivatives.

Functionalized fluorenes, including those with methoxy groups, exhibit interesting electrochemical behavior. Cyclic voltammetry studies on oligofluorene-functionalized truxenes have shown reversible or quasi-reversible oxidation and reduction processes, indicating good electrochemical stability for both p- and n-doping nih.gov. These materials can reversibly change color from colorless in their neutral state to colored in their oxidized state, a property known as electrochromism nih.gov. The presence of a 3,6-dimethoxy-9,9-dihexylfluorene unit in π-conjugated polymers has been studied for its optical and electrical properties d-nb.info.

The table below summarizes common oxidation and reduction reactions involving the fluorene scaffold.

Reaction TypeReagent/ConditionStarting MaterialProductCitation
OxidationAir, baseFluorene9-Fluorenone researchgate.net
OxidationAcidic ChromateFluorene9-Fluorenone researchgate.net
OxidationPotassium permanganate9,9-Bis(methoxymethyl)-9H-fluoreneCorresponding ketones/acids evitachem.com
OxidationAlkaline conditionsPhosphonylated fluoreneFluorenone derivative nih.gov
ReductionSodium borohydride9-Fluorenone9-Fluorenol researchgate.net
ReductionLithium aluminum hydride9,9-Bis(methoxymethyl)-9H-fluoreneAlcohol derivatives evitachem.com

Carbon-Heteroatom Bond Cleavage and Ester Exchange Processes in Fluorene Systems

The cleavage of carbon-heteroatom bonds is a key step in many synthetic transformations and degradation pathways. In methoxy-fluorene systems, the cleavage of the C-O bond of the methoxy group is of particular interest. Photochemical studies on 2,7-dimethoxy-9-fluorenol have shown that irradiation can induce heterolytic cleavage of the C–O bond at the 9-position to generate the 9-fluorenyl cation, or homolytic cleavage to produce the 9-fluorenyl radical scispace.com. These intermediates are then trapped by the solvent, such as methanol (B129727) scispace.com.

Research into fluorene systems with adjacent methoxycarbonyl and sulfur groups has explored carbon-sulfur bond cleavage and ester exchange processes evitachem.com. Understanding these reactivity patterns is crucial for the application of fluorene derivatives in organic synthesis evitachem.com. Similarly, catalytic methods are being developed for the cleavage of strong C-C bonds, including those in sp²-hybridized carbons, which opens new avenues for skeletal remodeling of complex molecules iastate.eduacs.org.

Ester exchange, or transesterification, can be a competing reaction during processes like nucleophilic fluorination when using certain additives acs.org. For instance, in the fluorination of picolinate (B1231196) esters, the choice of additive promoters can influence the formation of impurities through alkyl ester exchange acs.org. While not directly studying fluorene systems, this research highlights a potential side reaction to consider when designing syntheses involving ester-functionalized fluorenes under nucleophilic conditions. The curing kinetics of fluorene-based benzoxazines containing ester groups have also been analyzed, indicating the importance of ester functionality in polymer chemistry researchgate.net.

Electrophilic and Nucleophilic Reactivity at Key Positions of the Fluorene Core (e.g., C9)

The C9 position of the fluorene ring is the most reactive site due to the acidity of its C-H protons and its ability to stabilize both anionic and cationic intermediates. The fluorenyl anion, formed by deprotonation at C9, is a potent nucleophile used in many carbon-carbon bond-forming reactions.

Conversely, the C9 position can become electrophilic. The photolysis of 9-fluorenol and its derivatives in aqueous solutions can lead to heterolytic cleavage of the C9-OH bond, expelling a hydroxide (B78521) ion and generating the 9-fluorenyl cation scispace.com. This cation, which is formally anti-aromatic, is of significant theoretical interest and readily reacts with nucleophiles like methanol scispace.com.

The reactivity at C9 can be harnessed for various functionalizations. A metal-free oxidative protocol for the cyanomethylenation of the sp³ C-H bond at the C9 position has been developed, affording quaternary carbon centers rmit.edu.vn. This method provides a novel route to highly functionalized fluorene derivatives and control experiments suggest the reaction proceeds through a radical process rmit.edu.vn.

Theoretical studies using Density Functional Theory (DFT) on related heterocyclic systems have shown that the C9 atom is often the most likely site for electrophilic attack orientjchem.org. The presence and nature of substituents on the aromatic rings, such as a methoxy group, can modulate this reactivity orientjchem.org. For example, in a series of tetrazole pyrimidine (B1678525) hybrids, the molecule with a methoxy substituent was found to be the most reactive orientjchem.org.

Investigations into Radical Intermediates in Fluorene Reactions

Radical intermediates play a significant role in the chemistry of fluorene derivatives. As mentioned previously, the photolysis of 9-substituted fluorenes can proceed via competing homolytic and heterolytic pathways, generating both radical and carbocation intermediates at the C9 position scispace.com. The 9-fluorenyl radical formed via homolysis can subsequently abstract a hydrogen atom to yield the corresponding 9-H-fluorene derivative scispace.com.

The involvement of radical pathways is often confirmed through control experiments. For instance, in the photochemical synthesis of benzo[b]fluorenes, the addition of a radical scavenger like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) completely inhibited product formation, providing strong evidence for a radical mechanism acs.org. Similarly, control experiments support a radical reaction process in the cyanomethylation of substituted fluorenes rmit.edu.vn.

The generation of fluoroalkyl radicals from various precursors and their subsequent reactions are a major area of organofluorine chemistry rsc.org. These radicals can be generated under photoredox catalysis and participate in addition reactions or fluoroalkylation of nucleophiles via single-electron transfer (SET) mechanisms rsc.orgcas.cn. While not specific to this compound, these studies on radical generation and reactivity provide a framework for understanding potential transformations of appropriately functionalized methoxy-fluorene derivatives beilstein-journals.orgpreprints.org.

Advanced Spectroscopic and Structural Elucidation of Methoxy Fluorene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-methoxy-9H-fluorene in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, confirming the connectivity and substitution pattern of the molecule.

In a study detailing the synthesis of this compound, ¹H NMR spectroscopy (500 MHz, CDCl₃) revealed characteristic signals that confirm the proposed structure. The methylene (B1212753) protons at the C9 position appear as a singlet at δ 3.88 ppm. The methoxy (B1213986) group protons also present as a sharp singlet at δ 3.97 ppm. The aromatic region displays a complex pattern of signals corresponding to the seven distinct aromatic protons. Specifically, a doublet at δ 6.87 ppm (J = 8.0 Hz) is assigned to the proton ortho to the methoxy group, while the remaining aromatic protons resonate in the range of δ 7.34-7.81 ppm.

The ¹³C NMR spectrum (126 MHz, CDCl₃) further corroborates the structure. The analysis shows a signal for the methylene carbon (C9) at δ 34.3 ppm and the methoxy carbon at δ 55.3 ppm. The spectrum displays fourteen distinct carbon signals in total, with the aromatic carbons appearing between δ 108.6 ppm and δ 156.3 ppm. The carbon atom directly attached to the methoxy group (C1) is observed at δ 156.3 ppm, while the other quaternary carbons and protonated aromatic carbons are resolved within the expected regions, providing a complete carbon framework of the molecule.

¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
7.81 d 7.5 Ar-H
7.60 d 7.4 Ar-H
7.46 d 7.5 Ar-H
7.37 – 7.43 m - Ar-H
7.34 t 7.4 Ar-H
6.87 d 8.0 Ar-H
3.97 s - -OCH₃
3.88 s - -CH₂-

Data sourced from a palladium-catalyzed synthesis study. researchgate.net

¹³C NMR Data for this compound (126 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
156.3 C1
143.4 Quaternary C
143.4 Quaternary C
141.8 Quaternary C
130.5 Quaternary C
128.4 Ar-CH
126.7 Ar-CH
126.6 Ar-CH
125.1 Ar-CH
120.1 Ar-CH
112.7 Ar-CH
108.6 Ar-CH
55.3 -OCH₃
34.3 C9

Data sourced from a palladium-catalyzed synthesis study. researchgate.net

Vibrational Spectroscopy (Infrared) for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands that confirm its structure.

Although a specific spectrum for this compound is not detailed in the reviewed literature, the expected vibrational modes can be inferred from data on closely related fluorene (B118485) derivatives. mdpi.comresearchgate.net Key expected absorptions include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹, corresponding to the stretching vibrations of the sp² hybridized C-H bonds on the fluorene backbone.

Aliphatic C-H Stretching: The methylene group (-CH₂-) at the C9 position and the methyl group (-CH₃) of the methoxy substituent would exhibit stretching vibrations in the 3000-2850 cm⁻¹ range.

C=C Aromatic Ring Stretching: A series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ would be present, characteristic of the carbon-carbon stretching within the aromatic rings.

C-O-C Stretching: A strong, prominent band corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether linkage of the methoxy group is expected. This typically appears in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings would give rise to characteristic bands in the 900-675 cm⁻¹ region, which can provide information about the arrangement of substituents.

For instance, the IR spectrum of a related compound, 2,6-di(tert-butyl)-9,10-dimethoxy-4H-cyclopenta[def]triphenylene, shows strong bands at 2948 cm⁻¹ (C-H stretch) and a series of absorptions between 1488 cm⁻¹ and 1065 cm⁻¹, which includes the C-O stretching modes. researchgate.net The use of deuterated analogues, such as 9,9-bis(1,1-dideutero-methoxymethyl)-fluorene, has also been employed in IR studies to elucidate the conformation and coordination geometry of methoxy groups in fluorene systems. evitachem.com

High-Resolution Mass Spectrometry for Molecular Composition and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. This allows for the confirmation of the elemental composition and assessment of the sample's purity.

For this compound, the molecular formula is C₁₄H₁₂O. The exact mass can be calculated based on the most abundant isotopes of its constituent elements. HRMS analysis performed via electrospray ionization (ESI) provides experimental validation of this composition. In a reported synthesis, the [M+H]⁺ ion was observed, confirming the molecular weight of the compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) Data for this compound

Ion Calculated m/z Found m/z
[C₁₄H₁₃O]⁺ ([M+H]⁺) 197.0961 197.0961

Data obtained via ESI-MS. researchgate.net

This precise agreement between the calculated and experimentally found mass provides definitive evidence for the elemental composition of this compound and serves as a reliable confirmation of a successful synthesis.

Electronic Absorption and Emission Spectroscopy for Photophysical Characteristics

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the photophysical properties of this compound, which are governed by its electronic structure. The fluorene core is inherently fluorescent, and the introduction of substituents like the methoxy group can modulate these properties.

The UV-Vis absorption spectrum of fluorene derivatives typically exhibits strong absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the conjugated system of the fluorene backbone. researchgate.net The introduction of an electron-donating methoxy group at the C1 position is expected to cause a slight red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted fluorene, due to the extension of the π-system through resonance.

The emission spectra of fluorene derivatives are often characterized by a well-defined vibronic structure. researchgate.net Upon excitation, this compound would be expected to exhibit fluorescence in the near-UV or blue region of the spectrum. The position of the emission maximum is influenced by the extent of π-conjugation and the nature of the substituent. Studies on related methoxy-substituted fluorene compounds have shown that the emission maxima are sensitive to the substitution pattern, which affects the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Photophysical Characteristics of Related Methoxy-Substituted Fluorene Derivatives

Compound Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Solvent
Fluorene Derivative with Methoxy Groups 370 427 THF

Data from a study on symmetrical fluorene derivatives for OLED applications, demonstrating typical absorption and emission ranges for such compounds. researchgate.net

Photoelectron Emission Spectroscopy for Ionization Potential Determination

Photoelectron spectroscopy is a powerful technique for determining the ionization potential of molecules, which corresponds to the energy required to remove an electron from the highest occupied molecular orbital (HOMO). This parameter is crucial for understanding the electronic properties of materials, particularly in the context of designing organic electronic devices like OLEDs.

For fluorene derivatives, the ionization potential can be measured using techniques such as photoemission yield spectroscopy in air. Studies on a series of fluorene derivatives have shown that the introduction of electron-donating groups, such as methoxy groups, generally leads to a decrease in the ionization potential (i.e., a higher HOMO energy level) compared to unsubstituted or electron-withdrawing group-substituted fluorenes. chemsrc.com This is because the electron-donating nature of the methoxy group destabilizes the HOMO, making it easier to remove an electron.

Computational methods, such as the delta-SCF method within Density Functional Theory (DFT), are also used to accurately estimate the ionization potential of these systems, providing a theoretical complement to experimental data. For this compound, the presence of the methoxy group would be expected to lower its ionization potential relative to the parent 9H-fluorene molecule.

Ionization Potentials of Methoxy-Containing Fluorene Derivatives

Compound Type Method Typical Ionization Potential (eV)
Fluorene with Methoxy Groups Photoemission Yield Spectroscopy ~5.7 - 5.8

Data is representative for fluorene derivatives containing methoxy substituents as reported in studies for OLED applications. chemsrc.com

X-ray Crystallography for Precise Solid-State Molecular Architecture and Conformation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the searched literature, the general structural features of the fluorene system are well-established through the crystallographic analysis of numerous derivatives. researchgate.net

The fluorene skeleton is known to be nearly planar, although substitution at the C9 position can introduce some puckering of the five-membered ring. researchgate.net In the solid state, fluorene derivatives often pack in herringbone or pi-stacked arrangements, driven by intermolecular C-H···π and π-π interactions. The presence of a methoxy group in this compound could influence the crystal packing through the formation of weak hydrogen bonds (C-H···O) involving the methoxy oxygen atom as an acceptor.

Characterizing the crystal structure of fluorene derivatives can sometimes be challenging due to steric hindrance from substituents, which can lead to non-planar geometries or disordered structures. However, techniques like low-temperature crystallization can help to obtain high-quality single crystals suitable for X-ray diffraction analysis. The analysis of related structures reveals that the dihedral angle between the two benzene (B151609) rings of the fluorene core is typically very small, confirming the high degree of planarity of the aromatic system.

Computational and Theoretical Investigations in Methoxy Fluorene Chemistry

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and equilibrium geometry of molecules. researchgate.net By solving the Kohn-Sham equations, DFT provides a balance between accuracy and computational cost, making it suitable for complex organic molecules like fluorene (B118485) derivatives. researchgate.net Functionals such as B3LYP, often paired with basis sets like 6-31G(d) or 6-311+G(d,p), are commonly employed to optimize molecular geometries by finding the minimum energy conformation. acs.orgchemrxiv.org These calculations are foundational, as the optimized ground-state geometry is the starting point for further property predictions, including electronic transitions and spectral analysis. soton.ac.uk

A key output of DFT calculations is the characterization of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties, including the color of emitted light in applications like Organic Light-Emitting Diodes (OLEDs). psu.edu

The introduction of substituents onto the fluorene core systematically modifies the FMO energy levels. Electron-donating groups, such as the methoxy (B1213986) group (-OCH₃), are known to raise the energy of the HOMO level. mdpi.com This effect can be seen in various fluorene derivatives where methoxy-containing compounds exhibit higher HOMO energy levels compared to their unsubstituted counterparts. mdpi.comacs.org Conversely, electron-withdrawing groups tend to lower the LUMO energy. mdpi.com This strategic tuning of the HOMO and LUMO levels allows for the engineering of the energy gap to achieve desired photophysical characteristics. acs.org

The primary electronic transition in fluorene derivatives is typically a π–π* transition, where an electron is excited from the HOMO to the LUMO. nih.gov In many derivatives, the HOMO and LUMO are localized across the conjugated π-system of the fluorene core and its substituents, indicating effective electronic delocalization. mdpi.comresearchgate.net

Table 1: Representative Theoretical FMO Energies and Gaps for Methoxy-Substituted Fluorene Derivatives Note: The following data is compiled for fluorene derivatives containing methoxy groups and serves as a representative example of values obtained through DFT calculations.

Compound TypeHOMO (eV)LUMO (eV)Energy Gap (eV)Source(s)
Methoxy-substituted Fluorene Derivative-5.53-2.103.43 mdpi.com
Methoxy-substituted Silafluorene Derivative-5.46-2.682.78 acs.org
Methoxy-substituted D-A-D Fluorene System-5.25-2.602.65 acs.org

DFT calculations are also employed to analyze how charge is distributed within a molecule and to understand electron transfer processes. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing charge distribution, identifying electron-rich and electron-deficient regions. researchgate.netacs.org In methoxy-substituted fluorenes, the oxygen atom of the methoxy group creates an electron-rich area, influencing the molecule's reactivity and intermolecular interactions. acs.org

Time-Dependent DFT (TD-DFT) for Excited State Properties

While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. arxiv.orguci.edu TD-DFT calculates the response of the ground-state electron density to a time-dependent perturbation, such as an oscillating electric field from light. arxiv.org This allows for the prediction of excited-state energies, which correspond to the absorption bands in a UV-Vis spectrum. uci.edu Functionals like CAM-B3LYP are often used for TD-DFT calculations as they provide more accurate predictions of excitation energies, especially for systems with potential charge-transfer character. researchgate.netmdpi.comnih.gov

TD-DFT is widely used to simulate and interpret the absorption and emission spectra of organic molecules. epa.gov By calculating the vertical excitation energies from the optimized ground-state geometry, a theoretical absorption spectrum can be generated. soton.ac.uk Similarly, by optimizing the geometry of the first excited state and calculating the energy of the transition back to the ground state, the fluorescence spectrum can be simulated. soton.ac.ukmdpi.com

For fluorene derivatives, theoretical spectra calculated via TD-DFT often show good agreement with experimental results. mdpi.com The main absorption band is typically assigned to the π–π* transition of the conjugated fluorene system. nih.gov The introduction of a methoxy group can have a negligible or minor effect on the position of the main absorption bands compared to other structural modifications that extend π-conjugation. nih.govresearchgate.net

Table 2: Comparison of Experimental and Theoretical (TD-DFT) Spectral Data for a Representative Methoxy-Fluorene Derivative Note: Data corresponds to compound 2 from the cited source, a symmetrical fluorene derivative with methoxy-containing end units.

PropertyExperimental (nm)Theoretical (nm)Source
Maximum Absorption (λabs)355360 mdpi.comnih.gov
Maximum Fluorescence (λfl)412418 mdpi.comnih.gov

TD-DFT provides the foundation for understanding complex photophysical processes, collectively known as exciton (B1674681) dynamics. An exciton, a bound electron-hole pair formed upon photoexcitation, can undergo several decay pathways. acs.org Theoretical calculations can predict properties related to these dynamics.

The exciton binding energy, which is crucial for understanding the potential for charge separation in photovoltaic applications, can be estimated as the difference between the electronic HOMO-LUMO gap and the optical gap (the energy of the first excited state). nih.gov

Furthermore, the study of exciton dynamics involves understanding the rates of different decay processes. In fluorene-based materials, this includes prompt fluorescence from local excited states. mdpi.com Time-resolved measurements on fluorene derivatives often reveal multi-exponential decay kinetics, which can be interpreted as evidence of different emissive transitions or the presence of distinct species like excimers (excited-state dimers) that form in the solid state. mdpi.comp-sciences-communication.com The coupling of excitons with nuclear motion (phonons) can lead to ultrafast processes like exciton localization and decoherence on femtosecond timescales. researchgate.net While direct simulation of these complex dynamics requires sophisticated models, TD-DFT provides the essential potential energy surfaces and electronic coupling information needed for such investigations. researchgate.net

Quantum Chemical Modeling of Molecular Interactions

Beyond the properties of a single molecule, quantum chemical modeling can elucidate the nature of intermolecular and intramolecular interactions. Fluorene derivatives are known to exhibit strong intermolecular interactions, which can lead to phenomena such as aggregation-induced emission or the formation of excimers, particularly in the solid state or in concentrated solutions. acs.org These interactions can significantly alter the material's emissive properties. p-sciences-communication.com

Computational methods can model these aggregates to understand how molecular packing influences the electronic properties. Techniques such as Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts, including hydrogen bonds and π-π stacking. In addition to intermolecular forces, intramolecular interactions, such as hydrogen bonding within a single molecule, can also be modeled to assess their impact on molecular conformation and stability. researchgate.net These computational investigations are vital for designing materials with controlled solid-state properties for electronic and optoelectronic applications.

Conformational Studies and Rotational Barrier Analysis

The three-dimensional structure and conformational flexibility of fluorene derivatives are key determinants of their physical and electronic properties. Theoretical investigations using methods like the hybrid exchange-correlation functional, OPBE, and ZINDO/S-CI have been used to identify the preferred conformations of oligofluorenes, which are molecules made of several fluorene units. researchgate.net These studies show that each oligomer tends to adopt a specific chain arrangement. researchgate.net

In derivatives of 1-methoxy-9H-fluorene, the rotation around the C-O single bond of the methoxy group and potential rotational barriers involving the fluorene system are of particular interest. For instance, in chiral derivatives like 9-methoxy-11-(naphthalen-1-yl)-11H-benzo[a]fluorene, restricted rotation between the naphthalen-1-yl and benzo[a]fluorene planes gives rise to stable, separable diastereoisomers, a phenomenon related to atropisomerism. researchgate.netresearchgate.net Computational studies on similar complex fluorene-based systems, such as second-generation molecular motors, have utilized potential energy surface scanning at the level of density functional theory (M06-2X functional with a def-TZVP basis set) to analyze rotational processes and conformational changes. x-mol.com The study of bromine-substituted fluorenes has also provided insights into how different substituents affect the rotational barriers within these systems, which is valuable for designing materials for applications like organic light-emitting diodes (OLEDs). evitachem.com

Intermolecular Interactions and Aggregation Phenomena

The way fluorene molecules interact with each other governs their properties in the solid state and in solution. These intermolecular interactions can lead to the formation of aggregates, which can influence the material's performance in electronic devices. mdpi.com The primary forces at play include hydrophobic interactions and van der Waals forces. nih.gov

Computational studies have identified specific interactions, such as C-H···π interactions, as being dominant in the structural arrangement of some fluorene derivatives. worktribe.com The formation of aggregates can significantly alter the photophysical properties of these compounds. Depending on the stacking arrangement of the molecules, either J-aggregation (leading to a bathochromic, or red-shift in the emission spectrum) or H-aggregation (leading to a hypsochromic, or blue-shift) can occur. mdpi.com In some cases, aggregation can even induce or enhance emission, a phenomenon known as Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). mdpi.com The role of methoxy groups in these interactions can be complex; they can influence ionization potentials and enhance the potential for significant electronic couplings between adjacent molecules, partly through the establishment of C–H···π and C–H···O hydrogen bonds. researchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for mapping the intricate, step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can understand and predict the outcomes of reactions involving methoxy-fluorene compounds.

For example, DFT calculations at the B3LYP/6-31G** level of theory have been used to compute the total energies and Gibbs free energies for the five isomers of monoacetyl-9H-fluorene and the intermediate σ-complexes involved in their formation via Friedel-Crafts acetylation. researchgate.net These calculations help explain the observed product distribution, concluding that it is partly under kinetic control. researchgate.net Similarly, quantum chemical calculations are used to understand the synthesis of various fluorene derivatives, providing insights into their optimized geometries and electronic properties. researchgate.net These theoretical models can be correlated with experimental data from techniques like X-ray crystallography to confirm structural and electronic findings. researchgate.net

Determination of Thermodynamic and Kinetic Parameters (e.g., Enantiomerization Kinetics)

A key area of investigation for chiral fluorene derivatives is the kinetics of enantiomerization—the process by which a molecule converts into its mirror image. This is particularly relevant for atropisomers, which are stereoisomers arising from hindered rotation around a single bond.

A detailed study of 9-methoxy-11-(naphthalen-1-yl)-11H-benzo[a]fluorene provides an excellent example. researchgate.netrsc.org This chiral molecule exists as a mixture of diastereoisomers due to the restricted C–C bond rotation. researchgate.netrsc.org The kinetics of this transformation were studied using variable-temperature ¹H NMR. researchgate.net As the temperature increases, the separate NMR signals for the diastereoisomers broaden, coalesce, and eventually merge into a single signal, indicating rapid interconversion at higher temperatures. researchgate.net

By analyzing the rate constants (k) at different temperatures (T) using an Eyring plot (ln(k/T) versus 1/T), crucial thermodynamic activation parameters for the enantiomerization process were determined. researchgate.netresearchgate.netrsc.org

Table 1: Thermodynamic Parameters for the Enantiomerization of 2g Compound 2g refers to 9-methoxy-11-(naphthalen-1-yl)-11H-benzo[a]fluorene.

Parameter Value Unit
Enthalpy of Activation (ΔH‡) 99.7 kJ mol⁻¹
Entropy of Activation (ΔS‡₃₇₃ K) 37.7 J mol⁻¹ K⁻¹
Gibbs Free Energy of Activation (ΔG‡₃₇₃ K) 85.6 kJ mol⁻¹

Data sourced from Eyring plot analysis of the enantiomerization in DMSO. researchgate.netrsc.org

These parameters provide a quantitative understanding of the energy barrier and the molecular disorder associated with the transition state of the rotational process. researchgate.netrsc.org

Applications of Methoxy Substituted 9h Fluorene Derivatives in Advanced Materials and Catalysis

Role in Organic Synthesis as Key Intermediates and Versatile Building Blocks

The fluorene (B118485) scaffold, functionalized with methoxy (B1213986) and other groups, serves as a crucial building block for more complex molecular architectures. One of the most prominent applications of a fluorene derivative in organic synthesis is the use of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). This compound is synthesized from 9-fluorenylmethanol and is widely employed as a protecting group for amines, particularly in the automated solid-phase synthesis of peptides. umich.edursc.org

The Fmoc group is stable under acidic conditions but can be readily cleaved by treatment with a mild base, such as piperidine. umich.edu This orthogonal stability allows for the selective deprotection of amines without affecting other acid-labile protecting groups within a complex molecule. This makes Fmoc-Cl an indispensable tool and a key intermediate in the multi-step synthesis of peptides and other complex organic molecules. umich.edursc.org

Beyond its use in protecting groups, the fluorene structure itself is a versatile building block. The C-9 position of the fluorene ring is particularly reactive and can be functionalized to introduce a variety of substituents, leading to the synthesis of diverse fluorene-based small molecules, polymers, and conjugated materials. researchgate.net For example, 9,9-bis(methoxymethyl)fluorene, in addition to its catalytic applications, can serve as an intermediate where the core structure is incorporated into larger material or drug molecules through polymerization or further functional group transformations. tci-thaijo.org The ability to readily modify the fluorene backbone allows chemists to fine-tune the steric and electronic properties of the resulting molecules for specific applications.

Electron Donors in Ziegler-Natta Catalysis for Olefin Polymerization

In the field of polymer chemistry, specific methoxy-substituted 9H-fluorene derivatives have proven to be highly effective electron donors in Ziegler-Natta (Z-N) catalyst systems for the polymerization of olefins like propylene (B89431). tci-thaijo.org These compounds, often referred to as internal electron donors, are incorporated into the solid catalyst, which typically consists of titanium tetrachloride (TiCl₄) supported on magnesium dichloride (MgCl₂). rsc.org

One of the most representative and successful examples in this class is 9,9-bis(methoxymethyl)fluorene. tci-thaijo.org This diether compound acts as an internal donor, playing a critical role in controlling the stereoselectivity of the polymerization process. nih.gov Its unique steric and electronic effects contribute to the formation of highly selective active centers on the catalyst surface. tci-thaijo.org

The incorporation of 9,9-bis(methoxymethyl)fluorene as an internal donor has a profound impact on both the activity of the Ziegler-Natta catalyst and the properties of the resulting polypropylene (B1209903). The presence of this donor significantly enhances the stereocontrol of the catalyst, leading to the production of polypropylene with high isotacticity. nih.gov High isotacticity is a desirable property as it imparts higher crystallinity, melting point, and mechanical strength to the polymer. researchgate.net

Table 1: Performance of a Ziegler-Natta Catalyst with 9,9-bis(methoxymethyl)fluorene as an Internal Donor

Catalyst System ComponentPerformance MetricValue
Internal Electron DonorCatalyst Activity95,000 g PP / g catalyst
9,9-bis(methoxymethyl)fluorenePolymer Isotacticity97.7%

Data sourced from a European Patent (EP0728770). rsc.org

The function of 9,9-bis(methoxymethyl)fluorene as an effective electron donor is rooted in its ability to act as a chelating ligand within the coordination sphere of the catalyst's metal centers. rsc.org Infrared spectroscopy and quantum chemical calculations have shown that the two ether oxygen atoms of the methoxymethyl groups can coordinate directly with the magnesium and titanium atoms on the catalyst surface. umich.edursc.org

This bidentate coordination modulates the electronic environment of the titanium active sites. nih.gov The specific conformation of the coordinated donor molecule is crucial for its function. Studies have identified favorable chelating geometries, described as TGGT and TGG'T conformations (referring to the dihedral angles along the C-O-C-C-O-C backbone), when complexed with TiCl₄ and MgCl₂. umich.edursc.org This interaction between the fluorene-based ligand and the metal centers is a key aspect of the catalyst's design, leading to the enhanced stereocontrol observed during propylene polymerization. nih.gov The rigid fluorene core combined with the flexible ether functionalities provides an optimal structure for efficient coordination and modulation of the catalyst's active sites. nih.gov

Optoelectronic Materials and Devices

The conjugated π-system of the fluorene ring, combined with its high photoluminescence quantum yield and good thermal stability, makes fluorene derivatives highly attractive candidates for use in optoelectronic materials and devices. umich.edu By substituting the fluorene core with methoxy and other functional groups, the electronic and charge-transport properties can be precisely tuned for specific applications, most notably in organic light-emitting diodes (OLEDs).

Fluorene-based compounds are particularly well-suited as blue-light emitters in OLEDs, a critical component for full-color displays and solid-state lighting for which efficient and stable materials have been historically challenging to develop. umich.edu The design strategy often involves creating a molecular structure with a fluorene core and attaching electron-donating and electron-withdrawing groups to facilitate the injection and transport of both holes and electrons. umich.edu

For example, a series of blue-light-emitting materials was developed by linking oligofluorenyl blocks with carbazole (B46965) (an electron-donating group) and cyanophenyl (an electron-withdrawing group) end-caps. umich.edu These materials exhibited high external quantum efficiencies (EQEs), reaching up to 6.1% in undoped, solution-processed OLEDs, with deep-blue emission. umich.edu Methoxy-substituted triphenylamine (B166846) and carbazole groups have also been used as peripheral donor groups on fluorene-based molecules designed as hole-transporting materials (HTMs) in perovskite solar cells and OLEDs. rsc.org These substitutions help to tune the energy levels for efficient charge injection and transport. rsc.org

The performance of an organic electronic device is fundamentally dependent on the charge transport characteristics of the materials used. Fluorene-based derivatives have been extensively studied for their charge-carrying capabilities. They can be designed to transport holes, electrons, or both (bipolar transport). nih.gov

The charge mobility in thin films of these materials is a key performance parameter. Hole mobilities in amorphous films of various fluorene derivatives have been measured to be in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹. nih.govnih.gov For instance, a fluorene-based hole-transporting material, 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF), exhibited a hole mobility of 4.65 × 10⁻⁴ cm² V⁻¹ s⁻¹, which was significantly higher than that of the standard material TPD. nih.gov In some bipolar fluorene-based materials, electron mobilities are found to be approximately one order of magnitude lower than the hole mobilities. nih.gov The ability to form stable amorphous films with good charge mobility makes methoxy-substituted and other fluorene derivatives highly valuable for creating efficient and reliable optoelectronic devices. nih.gov

Table 2: Hole Mobility of Selected Fluorene-Based Hole-Transporting Materials

CompoundHole Mobility (cm² V⁻¹ s⁻¹)
2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF)2.35 × 10⁻⁴
2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF)4.65 × 10⁻⁴
2,7-di-tetra-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (4M-DDF)1.55 × 10⁻⁴
General Range for various fluorene derivatives10⁻⁴ - 10⁻⁵

Data for DDF, 2M-DDF, and 4M-DDF sourced from MDPI. nih.gov General range sourced from PMC. nih.gov

Functional Materials for Advanced Electronics and Photonics

Methoxy-substituted 9H-fluorene derivatives have emerged as a significant class of materials in the fields of advanced electronics and photonics. Their unique molecular structure, characterized by the rigid and planar fluorene core, can be readily modified at the C9 position and on the aromatic rings. The introduction of methoxy groups (–OCH₃) significantly influences the electronic properties, solubility, and solid-state morphology of these derivatives, making them highly tunable for specific applications. researchgate.netmdpi.com

One of the most prominent applications of these materials is as hole-transporting materials (HTMs) in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). mdpi.comrsc.org The methoxy groups act as electron-donating moieties, which helps to adjust the highest occupied molecular orbital (HOMO) energy levels of the material to better align with the energy levels of adjacent layers in a device, facilitating efficient charge injection and transport. acs.org For instance, branched methoxydiphenylamine-substituted fluorene derivatives have been synthesized and successfully incorporated into perovskite solar cells, achieving power conversion efficiencies as high as 19.96%. rsc.org These materials can be synthesized in two steps from relatively inexpensive commercial reagents, offering a cost-effective alternative to commonly used HTMs like spiro-OMeTAD. rsc.org

The thermal stability and charge-transporting properties of these derivatives are critical for the operational lifetime and efficiency of electronic devices. researchgate.net Triphenylamine derivatives featuring two methoxy-substituted triphenylamine units linked by a 9,9-fluorenylidene bridge have been shown to form stable molecular glasses with glass-transition temperatures up to 114 °C. researchgate.net These materials exhibit high triplet-energy levels (2.88 eV) and hole mobilities in amorphous films that can exceed 10⁻³ cm² V⁻¹ s⁻¹ at an electric field of 1 MV cm⁻¹, properties that are highly desirable for efficient OLEDs. researchgate.net

Furthermore, the spiro-configuration, as seen in spiro[fluorene-9,9′-xanthene] (SFX) derivatives, provides a nonplanar molecular structure that helps to prevent intermolecular aggregation and crystallization. acs.org20.210.105 This is crucial for creating stable, amorphous thin films required in many optoelectronic devices. 20.210.105 Materials based on SFX building blocks are noted for their high thermal stability and are used in developing blue-light-emitting materials. 20.210.105 The strategic placement of methoxy groups on these complex structures allows for fine-tuning of their photophysical and electrochemical properties. researchgate.net

Below is a data table summarizing the key properties of select methoxy-substituted 9H-fluorene derivatives for electronic and photonic applications.

Derivative TypeApplicationKey Performance MetricReference
Branched methoxydiphenylamine-substituted fluorenePerovskite Solar Cells (HTM)Power Conversion Efficiency: up to 19.96% rsc.org
9,9-Fluorenylidene-linked triphenylamineOrganic Electronics (HTM)Hole Mobility: > 10⁻³ cm² V⁻¹ s⁻¹ researchgate.net
9,9-Fluorenylidene-linked triphenylamineOrganic ElectronicsIonization Potential: 5.35-5.58 eV researchgate.net
Spiro[fluorene-9,9′-xanthene] (SFX) basedBlue-Light-Emitting MaterialsHigh thermal stability 20.210.105

Integration in Sensor Technologies (e.g., Fluorescence Sensors)

The inherent fluorescence of the fluorene core makes its methoxy-substituted derivatives excellent candidates for the development of chemical sensors, particularly fluorescence-based sensors. The photophysical properties, such as absorption and emission wavelengths and fluorescence quantum yield, can be systematically tuned by chemical modification. researchgate.net The introduction of methoxy groups can enhance fluorescence intensity and shift emission wavelengths, which are key parameters for sensitive and selective detection.

A significant area of application is in bioimaging. Donor-Acceptor-Donor (D-A-D) type fluorene derivatives have been designed for two-photon fluorescence microscopy (2PFM) for imaging biological structures like lysosomes. nih.gov These molecular probes can exhibit high two-photon absorption cross-sections, allowing for deeper tissue penetration and reduced photodamage compared to traditional one-photon microscopy. The hydrophobic nature of some fluorene derivatives facilitates their encapsulation in micelles, enabling their use in aqueous biological environments for imaging applications such as mapping mice brain vasculature. nih.gov

The design of these fluorescent probes often involves connecting the methoxy-substituted fluorene core (acting as a π-bridge or part of the donor) to specific recognition units that can interact with a target analyte. This interaction causes a measurable change in the fluorescence signal (e.g., intensity, wavelength, or lifetime), enabling the detection and quantification of the analyte. The high fluorescence efficiency characteristic of many fluorene derivatives is a crucial property for developing highly sensitive sensors. mdpi.com While specific data for 1-methoxy-9H-fluorene in sensors is limited, the principles are demonstrated by related substituted fluorene systems where modifications lead to significant changes in photophysical properties, underpinning their potential in sensor design. researchgate.net

The table below outlines the photophysical properties of a representative class of fluorene derivatives relevant to fluorescence applications.

PropertyValueReference
Fluorescence Emission Maxima (Triphenylamine derivatives)360-389 nm (UV-violet) researchgate.net
Fluorescence Quantum Yield (9H-9-silafluorenes in n-hexane)~0.1 researchgate.net
Triplet Energy Level (Triphenylamine derivatives)2.88 eV researchgate.net

Structure Property Relationships and Derivative Design in Methoxy Fluorene Chemistry

Influence of Methoxy (B1213986) Group Position and Number on Electronic and Optical Properties

The electronic and optical characteristics of fluorene (B118485) derivatives are highly sensitive to the number and placement of methoxy (–OCH₃) groups on the aromatic core. As a potent electron-donating group, the methoxy substituent exerts a significant influence through both mesomeric and inductive effects, which modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Substitution with electron-donating groups like methoxy generally leads to a rise in the HOMO energy level. mdpi.com Theoretical studies on polyfluorene systems substituted with dimethoxy groups at the 3,6 positions have shown that the HOMO energies increase by approximately 0.4 eV, while the ionization potential (IP) values decrease by about 0.3 eV compared to the unsubstituted polyfluorene. nih.govacs.org This reduction in the ionization potential is crucial for applications in organic light-emitting diodes (OLEDs), as it lowers the energy barrier for injecting positive charge carriers (holes) from the anode, potentially enhancing device performance. nih.govacs.org

The position of the methoxy group is a critical determinant of its impact. A comprehensive investigation of methoxy-substituted fluorenones (a closely related class of compounds) revealed that the location of the substituent significantly modulates fluorescence and radiationless deactivation pathways. nih.gov While methoxy groups at positions para to the carbonyl group (e.g., position 3) had minimal effect on fluorescence quantum yield or lifetime, those at meta positions (e.g., position 2 or 4) were found to significantly alter these properties. nih.govresearchgate.net A cumulative effect is observed, where an increasing number of meta-methoxy substituents leads to a progressive dominance of nonradiative decay processes. nih.gov This is rationalized by the stabilization of the singlet-excited state through partial charge transfer from the meta-methoxy groups to the carbonyl, a phenomenon that becomes more pronounced with multiple substitutions. nih.gov

Similarly, in other fluorene derivatives, compounds containing methoxy groups demonstrate higher HOMO energy levels compared to their unsubstituted counterparts. mdpi.com This trend is a direct consequence of the electron-rich nature of the methoxy group influencing the π-conjugated system of the fluorene core. mdpi.com

Table 1: Effect of Methoxy Substitution on Calculated Electronic Properties of Fluorene Polymers

Compound/PolymerHOMO (eV)LUMO (eV)Ionization Potential (IP) (eV)
Polyfluorene (PF)-5.80-2.125.76
Poly(2,7-(3,6-dimethoxy-fluorene)) (PDMOF)-5.38-2.085.43
Poly(2,7-(3,6-dimethoxy-fluorene)-co-alt-fluorene) (PDMOFF)-5.46-2.135.51

This table is generated based on theoretical data extrapolated for polymers. Source: nih.govacs.org

Tuning of Photophysical Characteristics through Rational Substituent Effects

The photophysical properties of methoxy-fluorene derivatives can be precisely tuned through the strategic introduction of other functional groups. This "rational substituent effect" allows for the deliberate modification of absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes. mdpi.com

A key strategy for tuning photophysical behavior involves creating donor-acceptor (D-A) or donor-π-acceptor (D-π-A) structures. In these designs, the methoxy-substituted fluorene can act as an electron-donating unit. For instance, the combination of electron-rich units, such as those containing methoxy groups, with electron-deficient units can be used to control the HOMO and LUMO energy levels independently and thus tune the emission color. mdpi.com

Furthermore, the interplay between different substituents can lead to complex photophysical outcomes. In systems designed to exhibit thermally activated delayed fluorescence (TADF), the placement of methoxy groups on the donor unit has a significant effect. acs.org Methoxy groups positioned para to the nitrogen atom in a phenothiazine (B1677639) donor promote electronic interactions with the acceptor unit more effectively than those in the meta position, which are dominated by inductive effects. acs.org This positional difference directly impacts the emission properties of the resulting molecule. acs.org

Table 2: Photophysical Data for Methoxy-Substituted Fluorenone Derivatives in Acetonitrile

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_f)
Fluorenone (Parent)4214650.021
2-methoxy-9-fluorenone4205280.003
3-methoxy-9-fluorenone4204680.020
2,7-dimethoxy-9-fluorenone420530< 0.001

This table illustrates the significant impact of the methoxy group's position on fluorescence. Source: researchgate.net

Rational Design of Fluorene Derivatives for Targeted Performance in Materials Applications

The tunability of methoxy-fluorene systems makes them prime candidates for rational design in various materials science applications, most notably in organic electronics. mdpi.comnih.gov The ability to modify the fluorene scaffold allows for the creation of materials with optimized properties for specific functions, such as light emission, charge transport, or sensing. bohrium.comresearchgate.net

In the field of OLEDs, fluorene derivatives are prized as blue-emitting materials due to their high photoluminescence efficiency and good thermal stability. rsc.org A significant challenge in OLED design is optimizing charge injection and transport. The introduction of methoxy groups is a key strategy to lower the ionization potential of fluorene-based polymers, thereby reducing the energy barrier for hole injection from the anode and improving device efficiency. nih.govacs.org By creating copolymers, such as alternating between 3,6-dimethoxy-fluorene and thiophene (B33073) units, both hole-creating and electron-accepting abilities can be enhanced due to improved planar conformation and electronic cooperation. nih.gov

For applications in perovskite solar cells, fluorene-based molecules are being developed as hydrophobic, dopant-free hole transport materials (HTMs). rsc.org The design of these molecules often incorporates methoxy-substituted peripheral groups, such as triphenylamine (B166846) or carbazole (B46965). rsc.org The electron-donating methoxy groups are crucial as they influence the molecule's binding affinity to the perovskite surface, which is essential for efficient charge transfer at the interface. rsc.org

The versatility of fluorene chemistry also extends to the development of fluorescent probes and sensors. Aggregation-induced emission (AIE) active probes have been designed from fluorene derivatives by incorporating electron-donating groups to promote specific photophysical behaviors upon aggregation. nih.gov

Impact of Intermolecular Interactions on Material Performance and Aggregation-Induced Phenomena

In the solid state, the performance of fluorene-based materials is not solely governed by the properties of individual molecules but is also heavily influenced by intermolecular interactions. rsc.org The planar structure of the fluorene backbone facilitates π-stacking between adjacent molecules, which can significantly alter the optical and electronic properties of the material. rsc.orgacs.org These interactions can lead to the formation of aggregates or excimers (excited-state dimers), which often result in red-shifted emission and reduced device efficiency. mdpi.com20.210.105

To control these interactions, bulky substituents are often introduced at the C9 position of the fluorene ring. acs.org These groups act as steric shields, preventing the aromatic backbones from getting too close and minimizing undesirable π-stacking. 20.210.105 An innovative approach involves creating spirobifluorene structures, where two fluorene units are linked through a central sp³-hybridized carbon. 20.210.105 This rigid, three-dimensional structure effectively disrupts close packing and can lead to completely amorphous films with weaker intermolecular interactions, thereby improving the quality and stability of the light emission. 20.210.105

Conversely, in some systems, aggregation is not a drawback but a desired feature. This is the basis of aggregation-induced emission (AIE), a phenomenon where certain molecules are non-emissive or weakly fluorescent in dilute solutions but become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govresearchgate.net This effect is often attributed to the restriction of intramolecular rotation (RIR) or twisted intramolecular charge transfer (TICT) in the aggregated state, which closes off non-radiative decay channels and opens up radiative ones. nih.gov Fluorene derivatives have been specifically designed to be AIE-active by incorporating groups that promote these mechanisms, making them useful for applications in sensors and solid-state lighting. rsc.orgresearcher.liferesearchgate.net

Steric and Electronic Effects of Substituents on Molecular Conformation and Reactivity

The conformation and reactivity of fluorene derivatives are dictated by a delicate balance of steric and electronic effects from their substituents. cdnsciencepub.comsemanticscholar.org Steric effects arise from the spatial bulk of atomic groups, while electronic effects relate to their electron-donating or electron-withdrawing nature. semanticscholar.org

Steric hindrance plays a crucial role in determining the three-dimensional shape of the molecule. researchgate.net Bulky substituents, particularly at the C9 position or on adjacent aromatic rings, can force the molecule to adopt a non-planar or distorted conformation. nih.govacs.org For example, large groups can induce a "saddle-shaped" conformation to relieve steric strain, which in turn influences crystal packing and can reduce intermolecular π-π overlaps. nih.govacs.org In 9,9-bis(methoxymethyl)fluorene, the combination of steric and electronic effects is utilized to create a selective and stereospecific catalyst component. chemicalbook.com

Supramolecular Chemistry of Methoxy Fluorene Architectures

π-π Stacking Interactions in Directing Self-Assembly Processes

π-π stacking is a fundamental non-covalent interaction that governs the self-assembly of aromatic molecules, including fluorene (B118485) derivatives. nih.gov The planar structure of the fluorene core makes it an ideal candidate for forming ordered aggregates through these interactions. researchgate.net The arrangement of molecules in the solid state is dictated by a combination of hydrogen bonding, van der Waals forces, and particularly π-π stacking, which can lead to distinct morphologies and photophysical properties. acs.org

The introduction of a methoxy (B1213986) group at the C1 position of the fluorene ring influences these stacking interactions. The electron-donating nature of the methoxy group increases the electron density of the fluorene π-system, which can enhance the electrostatic component of the π-π stacking interaction. This modification can affect the geometry and strength of the stacking, leading to different packing motifs compared to unsubstituted fluorene. For instance, studies on substituted aromatic systems have shown that electron-donating groups can alter the preferred stacking arrangement (e.g., parallel-displaced vs. T-shaped) to optimize attractive interactions and minimize repulsion. nih.gov

The self-assembly process, driven by cooperative hydrogen bonding and π-π stacking, can lead to the formation of well-defined three-dimensional nanostructures. acs.org The planarity of the fluorene backbone is crucial for effective chromophore-chromophore interactions in the aggregated state. acs.org Even subtle changes in molecular structure, such as the length of alkyl chains appended to the fluorene core, can significantly impact the packing and resulting morphology of the self-assembled structures. acs.org In the context of 1-methoxy-9H-fluorene, the methoxy group's influence on the electronic distribution and steric hindrance would play a critical role in directing the final supramolecular architecture. These interactions are not only crucial for solid-state packing but also for aggregation phenomena in solution, which can lead to effects like aggregation-induced emission (AIE). mdpi.comresearchgate.net

Interaction TypeDescriptionInfluence of Methoxy Group
π-π Stacking Non-covalent interaction between aromatic rings, arising from electrostatic and dispersion forces. nih.govEnhances electron density of the fluorene π-system, potentially strengthening the interaction and influencing packing geometry.
Hydrogen Bonding Interaction involving a hydrogen atom located between two other electronegative atoms. Can cooperate with π-π stacking. acs.orgThe oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional handle for directing assembly.
van der Waals Forces Weak, short-range electrostatic attractions between uncharged molecules. acs.orgContribute to the overall stability of the self-assembled structure, influenced by the overall molecular shape.

Electron Donor-Acceptor Interactions in Functional Supramolecular Systems

Electron donor-acceptor (D-A) interactions are at the heart of many functional organic materials used in optoelectronics. grc.org In these systems, an electron-rich donor molecule interacts with an electron-poor acceptor molecule, often leading to charge-transfer phenomena that dictate the material's electronic and photophysical properties. The fluorene core can act as either a donor or an acceptor component, depending on the nature of its substituents. mdpi.comresearchgate.net

The introduction of a methoxy group, a potent electron-donating group, at the C1 position significantly enhances the electron-donating character of the fluorene moiety. This is due to the mesomeric effect, where the lone pair of electrons on the oxygen atom delocalizes into the aromatic π-system. acs.org This makes this compound a strong candidate for use as an electron donor component in D-A architectures. When paired with a suitable electron acceptor, it can form a supramolecular system with a low-energy intramolecular charge transfer (ICT) transition. researchgate.net

Studies on various D-A systems have demonstrated that methoxy groups have a profound impact on their properties. For example, in D-A-D systems, methoxy groups placed at positions that promote electronic conjugation between the donor and acceptor units can significantly alter the emission properties. acs.org The position of the methoxy group is critical; a methoxy group at a para position relative to the point of connection to the acceptor often has a stronger electronic effect than one at a meta position, where inductive effects may dominate. acs.org In the case of this compound, the methoxy group's position would strongly influence the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the resulting charge-transfer characteristics of the supramolecular assembly. The quenching of fluorescence in aromatic hydrocarbons by electron donors like 1,2,4-trimethoxybenzene (B152335) further illustrates the principles of electron transfer in such systems. rsc.org

ComponentRoleExample MoietyInfluence of this compound
Electron Donor (D) An electron-rich species that can donate electrons.Phenothiazine (B1677639), Methoxy-substituted aromatics. acs.orgThe methoxy group enhances the electron-donating ability of the fluorene core, making it an effective donor.
Electron Acceptor (A) An electron-poor species that can accept electrons.Dibenzothiophene-S,S-dioxide, Dithiol-ylidene derivatives. researchgate.netacs.orgThis compound would be paired with a strong acceptor to create a functional D-A system.
π-Bridge A conjugated system connecting the donor and acceptor.The fluorene unit itself can be part of the bridge.The inherent conjugation of the fluorene system facilitates efficient communication between donor and acceptor.

Formation of Coordination Polymers and Metal-Organic Frameworks Incorporating Fluorene Ligands

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.orgmdpi.com These materials are of immense interest for applications in gas storage, separation, catalysis, and sensing, owing to their high porosity and tunable structures. researchgate.netrsc.org Fluorene-based molecules are attractive candidates for use as organic linkers in CPs and MOFs due to their rigidity, thermal stability, and potential for luminescence. rsc.org

To be incorporated into a CP or MOF, the fluorene unit must be functionalized with coordinating groups, such as carboxylates or nitrogen-containing heterocycles (e.g., imidazoles, pyridyls). rsc.orgscipublications.com For example, 9,9-bis(4-carboxyphenyl)fluorene has been used as a V-shaped ligand to construct 2D and 3D coordination polymers with copper and zinc. rsc.org A this compound core could be similarly derivatized, for instance, by adding carboxylic acid groups to create a bifunctional ligand.

The methoxy group on the fluorene linker would not only be a passive substituent but could actively influence the final structure and properties of the resulting MOF. Functionalities like methoxy groups can affect the conformation of the ligand and introduce additional interactions, such as C-H···O hydrogen bonds, which can stabilize the framework. scipublications.com Furthermore, the electronic properties conferred by the methoxy group can tune the luminescent behavior of the MOF, making it suitable for sensing applications. rsc.org The incorporation of functional groups is a key strategy in "pore engineering," allowing for the optimization of MOFs for specific applications like the selective adsorption of small molecules. researchgate.net The use of methoxy-functionalized linkers has been shown to be a viable strategy for creating MOFs with enhanced properties. researchgate.net

Material TypeBuilding BlocksRole of Fluorene LigandPotential Influence of Methoxy Group
Coordination Polymer (CP) Metal Ions, Organic LigandsProvides structural rigidity and dictates the dimensionality (1D, 2D, 3D) of the network. mdpi.comCan influence ligand conformation and introduce stabilizing interactions within the polymer network. scipublications.com
Metal-Organic Framework (MOF) Metal Clusters (SBUs), Organic LinkersForms the porous, crystalline framework. Its photophysical properties can be imparted to the MOF. wikipedia.orgrsc.orgCan tune the electronic properties and luminescence of the MOF for sensing applications and can modify the pore environment. rsc.orgresearchgate.net

Chirality Transfer and Aggregation Phenomena in Fluorene-Based Assemblies

Chirality is a key property in supramolecular chemistry, and the transfer of chiral information from a molecular level to a macroscopic assembly is a process of fundamental importance. nih.gov Fluorene-based systems have been extensively studied in this context. Chiral fluorene derivatives can self-assemble into helical structures, and even achiral fluorene polymers can be induced to form chiral aggregates in the presence of a chiral solvent or additive. rsc.org This process, known as chirality transfer, relies on subtle intermolecular interactions that break the symmetry of the assembly. nih.gov

Aggregation phenomena are also central to the behavior of many fluorene derivatives. A notable example is Aggregation-Induced Emission (AIE), where molecules that are weakly fluorescent in solution become highly emissive upon aggregation in the solid state or in a poor solvent. researchgate.netpku.edu.cn This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. pku.edu.cn The non-planar structure of many AIE-active molecules hinders close packing, but intermolecular forces like π-π stacking and hydrogen bonding can drive the formation of emissive aggregates. researchgate.netpku.edu.cn

The presence of a methoxy group on the fluorene skeleton can influence both chirality transfer and aggregation. In aggregation processes, the methoxy group can affect intermolecular packing and the resulting photophysical properties. Studies on carbazole (B46965) derivatives (structurally related to fluorene) have shown that methoxy substituents can enhance the solid-state photoluminescence quantum yield. researchgate.net In the context of chirality, while this compound itself is achiral, its derivatives can be made chiral. The methoxy group could then play a role in the "transient axial-chirality transfer" strategy that has been used to synthesize chiral 9-aryl fluorene frameworks with high enantioselectivity. pku.edu.cn This strategy involves the temporary creation of an axis of chirality in a reaction intermediate, which then directs the stereochemical outcome of the final product. pku.edu.cn The electronic and steric influence of the methoxy group would be a factor in the stability and conformational preference of such chiral intermediates.

Q & A

Q. What are the common synthetic routes for 1-methoxy-9H-fluorene derivatives, and how do reaction conditions influence yield and purity?

this compound derivatives are typically synthesized via Friedel-Crafts alkylation or aromatic substitution reactions. For example, the Arndt-Eistert homologation protocol can extend α-amino acids to β-amino acids using Fmoc-protected intermediates . Reaction conditions such as temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and catalysts (e.g., K₂CO₃ in methanol) significantly impact enantiomeric purity and yield. Automated synthesizers are recommended for scalable production to maintain consistency .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for distinguishing spirocyclic and aromatic protons . High-Resolution Mass Spectrometry (HRMS) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR MS) ensures accurate molecular weight determination. For purity assessment, GC-MS or HPLC paired with UV-Vis detection is recommended .

Advanced Research Questions

Q. How do structural modifications (e.g., alkoxy chain position, molecular weight) affect the optoelectronic properties of this compound-based polymers?

Substituent positioning on the fluorene backbone directly influences polymer solar cell (PSC) performance. For instance, high molecular weight (HMW) 9-arylidene-9H-fluorene polymers achieve power conversion efficiencies (PCE) >6% due to enhanced charge transport, while low molecular weight (LMW) analogs show reduced PCE (~2.75%) . Alkoxy groups at specific positions improve solubility and film morphology, as demonstrated in PSC device optimization using additives like 1,8-diiodooctane (DIO) .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) observed in substituted this compound derivatives?

Discrepancies in NMR chemical shifts often arise from solvent effects, conformational isomerism, or impurities. Cross-validation with computational methods (DFT calculations) or alternative techniques like X-ray crystallography can clarify ambiguities . For example, spirocyclic derivatives may exhibit split signals due to restricted rotation, requiring 2D NMR (COSY, NOESY) for resolution .

Q. How can this compound derivatives serve as biomarkers for polycyclic aromatic hydrocarbon (PAH) exposure?

1-Methoxy-9H-fluoren-9-one is a metabolite of fluorene, a PAH with mutagenic potential. Its detection in biological matrices (e.g., urine) via LC-MS/MS allows quantification of environmental or tobacco smoke exposure. Derivatization with fluorenylmethyloxycarbonyl (Fmoc) groups enhances sensitivity for trace analysis .

Methodological Challenges

Q. What are the key considerations for designing enantioselective syntheses of this compound-based β-amino acids?

Enantiomeric purity requires chiral auxiliaries (e.g., Fmoc-protected amino acids) and asymmetric catalysis. The Arndt-Eistert protocol achieves >90% enantiomeric excess (ee) by controlling homologation steps and using tert-butyl esters to minimize racemization . Chiral HPLC or circular dichroism (CD) spectroscopy is essential for ee validation .

Q. How do solvent and additive selection impact the photovoltaic performance of fluorene-based polymers?

Solvents like 1,2-dichlorobenzene (DCB) promote polymer chain alignment, while additives like DIO reduce phase separation in bulk heterojunction layers. Optimal donor-acceptor (D-A) ratios (e.g., 1:1.5 w/w for polymer:PC₇₁BM) balance exciton dissociation and charge transport .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for this compound derivatives?

Yield discrepancies often stem from unoptimized reaction scales or purification methods. Reproducibility requires strict adherence to protocols (e.g., inert atmospheres for moisture-sensitive steps) and validation via independent synthesis . Peer-reviewed datasets (e.g., NIST Chemistry WebBook) provide benchmark spectral data for cross-comparison .

Safety and Compliance

Q. What safety protocols are critical when handling this compound derivatives in laboratory settings?

Personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats is mandatory. Engineering controls (fume hoods) mitigate inhalation risks, while waste must comply with EPA guidelines to prevent environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.